molecular formula C13H9ClN2O3S3 B2809556 5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 438034-37-8

5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2809556
M. Wt: 372.86
InChI Key: IPGZLVOKDZIOJC-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Chemical Characterization

The compound 5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide represents a class of molecules synthesized for various applications, including biological activities. While specific studies directly addressing this compound were not found, research on structurally related molecules, such as those incorporating thiophene, thiazole, and sulfonyl moieties, demonstrates a wide interest in synthesizing novel compounds for potential therapeutic uses. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate showcases the interest in thiazole derivatives due to their diverse biological activities (Tang Li-jua, 2015). Additionally, the development of complex thiophene and thiazole derivatives, aimed at antimicrobial and antitumor applications, underscores the relevance of compounds with similar structural frameworks (Sailaja Rani Talupur et al., 2021).

Biological Activities and Potential Therapeutic Uses

The scientific exploration into thiophene and thiazole compounds extends into their biological applications, particularly in the search for new antimicrobial and antitumor agents. The synthesis and evaluation of thiophene-based sulfonamides highlight the ongoing research into novel anti-inflammatory agents, with specific molecules being investigated for their potential in treating inflammation-related diseases (G. P. Moloney, 2000). Compounds exhibiting significant antimicrobial activities include those derived from 3-chloro-1-benzothiophene-2-carbonylchloride, suggesting the effectiveness of thiophene derivatives against various bacterial strains (G. Naganagowda & A. Petsom, 2011).

Anticancer Research

Furthermore, the antitumor properties of thiophene and thiazole derivatives are a significant area of investigation. Studies on new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides revealed promising results in anticancer activity screening, highlighting the potential of these compounds as innovative anticancer agents (V. Horishny et al., 2020). This aligns with the broader trend of synthesizing and testing novel heterocyclic compounds for their efficacy in inhibiting the growth of cancer cells, thereby contributing valuable insights into the design of new therapeutic drugs.

properties

IUPAC Name

5-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3S3/c1-22(18,19)7-2-3-8-10(6-7)21-13(15-8)16-12(17)9-4-5-11(14)20-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGZLVOKDZIOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

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